![molecular formula C10H18N2O3S B2640115 N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-61-7](/img/structure/B2640115.png)
N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
Synthesis Analysis
Azetidines, such as “N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis, functionalization, and ring opening of azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . A [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . The unique four-membered ring scaffold of azetidines contains an embedded polar nitrogen atom . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This ring strain provides a highly attractive entry to bond functionalization by N–C bond cleavage . The ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide” has a molecular formula of C10H18N2O3S and a molecular weight of 246.33. More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
- Findings : Compound 16 demonstrated the highest activity (64.10%), making it a potential lead for developing novel anticancer agents .
- Results : These compounds exhibited antifungal activity, suggesting their potential use in crop protection .
- Significance : N-CYCLOPENTYL-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE derivatives could serve as building blocks for designing new drugs .
Antiproliferative Agents in Cancer Research
Antifungal Properties
Medicinal Chemistry and Drug Development
Neurological Disorders and Receptor Binding
Future Directions
Azetidines have attracted major attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are seen as a novel, unexplored scaffold in organic synthesis, and as a precursor for chemoselective, strain-driven N–C bond opening .
properties
IUPAC Name |
N-cyclopentyl-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-8(7-12)10(13)11-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHPXLVEGQNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide |
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